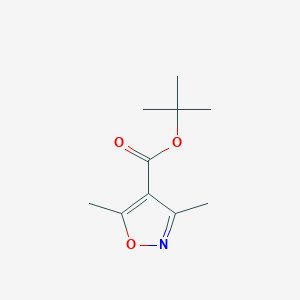

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate: is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a member of the isoxazole family, which is known for its five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dimethylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The reaction is typically carried out in a controlled environment to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 3,5-dimethylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the isoxazole ring or the tert-butyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact mechanism depends on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3,5-dimethylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:

- tert-Butyl 3,5-dimethylisoxazole-4-carboxamide

- tert-Butyl 3,5-dimethylisoxazole-4-carboxylic acid

- tert-Butyl 3,5-dimethylisoxazole-4-methyl ester

These compounds share the isoxazole ring structure but differ in their functional groups, which can affect their reactivity and applications. This compound is unique due to its tert-butyl ester group, which can influence its solubility and stability.

Biologische Aktivität

Tert-butyl 3,5-dimethylisoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and epigenetic modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for imparting diverse biological activities. The tert-butyl group enhances the lipophilicity and stability of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the isoxazole moiety. For example, a series of benzopyran-4-one-isoxazole hybrids demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal HEK-293 cells (IC50 > 100 μM) .

Table 1: Antiproliferative Activity of Isoxazole Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line | IC50 (μM) |

|---|---|---|---|---|

| 5a | MDA-MB-231 | 5.6 | HEK-293 | 293.2 |

| 5b | MDA-MB-231 | 17.8 | HEK-293 | >100 |

| 5c | Various (6 lines tested) | 3 - 51 | LLC-PK1 | >100 |

These findings suggest that this compound and its derivatives could serve as selective anticancer agents, targeting cancer cells while sparing normal cells.

The mechanism through which these compounds exert their anticancer effects includes induction of apoptosis . For instance, compound 5a at a concentration of 5 μM was shown to induce apoptosis in MDA-MB-231 cells by approximately 50.8% . Additionally, the compounds were screened for kinase inhibitory activity; however, they were found inactive against various kinases, indicating that their anticancer effects may arise from alternative pathways rather than direct kinase inhibition.

Epigenetic Modulation

Beyond anticancer activity, this compound has been explored for its role as an epigenetic modifier . It has been identified as a potential inhibitor of bromodomain-containing proteins (BRDs), which are crucial in regulating gene expression through acetylation patterns on histones . The inclusion of the isoxazole fragment has been shown to enhance ligand efficiency and selectivity for BRD4 inhibition, suggesting that this compound might modulate transcriptional networks involved in cancer progression.

Case Studies

Several case studies have illustrated the effectiveness of isoxazole derivatives in specific cancer types:

- Medulloblastoma Sensitivity : A study focusing on Group 3 medulloblastoma revealed that BRD inhibitors like CCS1477 exhibited enhanced sensitivity in specific cell lines compared to traditional treatments . This suggests a potential application for tert-butyl derivatives in treating aggressive pediatric tumors.

- Impact on Hepatocellular Carcinoma : In vitro analysis indicated that certain isoxazole derivatives significantly reduced alpha-fetoprotein secretion in Hep3B cells, shifting cell fate from necrosis to apoptosis . This underscores the therapeutic potential of isoxazole-containing compounds in liver cancer.

Eigenschaften

IUPAC Name |

tert-butyl 3,5-dimethyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-8(7(2)14-11-6)9(12)13-10(3,4)5/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUINXLDMBLQAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.